molecular formula C19H13FN2O4 B15074203 N-(4-Fluorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide

N-(4-Fluorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide

Cat. No.: B15074203
M. Wt: 352.3 g/mol
InChI Key: MGFUIIFZHZFHGZ-PKNBQFBNSA-N
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Description

N-(4-Fluorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide is a synthetic acrylamide derivative characterized by two key structural features:

  • N-(4-Fluorophenyl) group: A para-fluorinated phenyl ring attached to the acrylamide nitrogen.
  • 5-(3-Nitrophenyl)furan-2-yl group: A furan ring substituted at the 5-position with a meta-nitrophenyl moiety.

Properties

Molecular Formula

C19H13FN2O4

Molecular Weight

352.3 g/mol

IUPAC Name

(E)-N-(4-fluorophenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide

InChI

InChI=1S/C19H13FN2O4/c20-14-4-6-15(7-5-14)21-19(23)11-9-17-8-10-18(26-17)13-2-1-3-16(12-13)22(24)25/h1-12H,(H,21,23)/b11-9+

InChI Key

MGFUIIFZHZFHGZ-PKNBQFBNSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C/C(=O)NC3=CC=C(C=C3)F

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=CC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Nitration: Introduction of the nitro group on the phenyl ring using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.

    Fluorination: Introduction of the fluorine atom on the phenyl ring using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).

    Acrylamide formation: This step involves the reaction of the furan derivative with acryloyl chloride in the presence of a base like triethylamine to form the acrylamide moiety.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The fluorine atom can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydride (NaH), dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the fluorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of specific enzymes or interference with cellular signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural analogs, their substituents, and reported biological activities:

Compound Name Substituents (Acrylamide N-group, Furan/Other Heterocycle) Biological Activity Key Findings
Target Compound N-(4-Fluorophenyl), 5-(3-nitrophenyl)furan-2-yl Presumed antiviral/anticancer Meta-nitro and para-fluoro groups may enhance target specificity .
[(E)-3-(Furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide] N-(4-Sulfamoylphenyl), furan-2-yl NSP13 inhibitor Sulfamoyl group may cause off-target effects .
16c () N-(Sulfonylphenyl), 4-fluorophenyl Antimicrobial, anticancer Sulfonyl group enhances solubility and activity .
Compound 31 () N-(4-Fluorophenyl)thiazol-2-yl, furan-2-yl KPNB1 inhibitor, anticancer Thiazole ring improves binding affinity vs. furan .
(2E)-N-(2-Methylphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]acrylamide () N-(2-Methylphenyl), 5-(3-nitrophenyl)furan-2-yl Not specified Ortho-methyl group reduces steric hindrance compared to para-substituents.
N-(5-Fluoro-2-methylphenyl)-3-(3-nitrophenyl)acrylamide () N-(5-Fluoro-2-methylphenyl), 3-nitrophenyl Not specified Fluorine and methyl groups alter electronic and steric properties .
2-Cyano-3-(3-nitrophenyl)-N-(quinolin-3-yl)acrylamide () N-(Quinolin-3-yl), 3-nitrophenyl Anti-breast cancer (65.20% activity) Nitro group enhances activity; cyano group modifies reactivity .

Key Structural Insights

Substituent Effects on Bioactivity
  • Analogous compounds with nitro groups (e.g., ’s compound 7) show enhanced anticancer activity compared to non-nitro derivatives .
  • Heterocycle Variations : Replacing the furan ring with a thiazole (e.g., ’s compound 31) introduces nitrogen and sulfur atoms, which may improve hydrogen bonding and metal coordination, respectively .
Positional Isomerism
  • Nitro Group Position : Compounds with meta-nitro substitution (e.g., target compound, ’s compound 7) exhibit higher activity than para-nitro analogs (e.g., ’s compound 8), likely due to optimized spatial interactions .
  • Fluorine Substitution : The para-fluoro group in the target compound minimizes steric hindrance compared to ortho- or meta-fluoro analogs (e.g., ’s compound), enhancing planarity for target binding .

Pharmacokinetic and Selectivity Considerations

  • Off-Target Effects : highlights that some acrylamide-based inhibitors (e.g., sulfamoyl derivatives) inhibit unintended cellular functions, emphasizing the need for structural optimization to improve selectivity .
  • Solubility and Bioavailability : Sulfonyl-containing analogs (e.g., ’s 16c) demonstrate improved solubility, suggesting that the target compound’s lack of polar groups may limit its pharmacokinetic profile .

Biological Activity

N-(4-Fluorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article compiles diverse research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C19_{19}H12_{12}FNO4_{4}
  • Molecular Weight : 337.301 g/mol
  • CAS Number : 5554-93-8

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. Its mechanism may include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, potentially blocking pathways that lead to cell proliferation or survival.
  • Antimicrobial Activity : It may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways in pathogens.

Antimicrobial Activity

Research has shown that derivatives of similar compounds exhibit significant antimicrobial properties. For instance, studies have reported that certain pyrazole derivatives demonstrate effective inhibition against various pathogens with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 µg/mL . While specific data on this compound is limited, its structural similarities suggest potential efficacy.

Table 1: Comparative Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Pathogen
Compound 7b0.22Staphylococcus aureus
Compound 100.25Escherichia coli
This compoundTBDTBD

Anticancer Activity

Preliminary investigations into the anticancer properties of compounds related to this compound indicate that they may induce apoptosis in cancer cells and inhibit tumor growth. For example, certain acrylamide derivatives have shown promising results in vitro against various cancer cell lines.

Case Study: Acrylamide Derivatives in Cancer Research

A study focusing on acrylamide derivatives demonstrated that some compounds exhibited IC50_{50} values greater than 60 μM, indicating low cytotoxicity while still retaining anticancer potential . This suggests a favorable therapeutic index for further development.

Safety and Toxicity

Toxicological assessments are crucial for evaluating the safety profile of this compound. Current data on related compounds indicate low hemolytic activity (ranging from 3.23% to 15.22%) and non-cytotoxicity at higher concentrations . Such findings are encouraging for its potential therapeutic applications.

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